molecular formula C16H19KSi B15163727 Potassium diphenyl(trimethylsilyl)methanide CAS No. 179261-28-0

Potassium diphenyl(trimethylsilyl)methanide

Cat. No.: B15163727
CAS No.: 179261-28-0
M. Wt: 278.50 g/mol
InChI Key: DEOCGUFKJQMVGO-UHFFFAOYSA-N
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Description

Potassium diphenyl(trimethylsilyl)methanide is an organopotassium compound known for its unique structure and reactivity. It features a potassium cation bonded to a diphenyl(trimethylsilyl)methanide anion. This compound is of interest in organic synthesis due to its strong nucleophilic properties and its ability to form stable carbanions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium diphenyl(trimethylsilyl)methanide can be synthesized through the reaction of diphenyl(trimethylsilyl)methane with a strong base such as potassium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium diphenyl(trimethylsilyl)methanide undergoes various types of reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.

    Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, forming new carbon-carbon bonds.

    Deprotonation: It can deprotonate weak acids, generating new carbanions.

Common Reagents and Conditions

Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically conducted in aprotic solvents like THF or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent side reactions with moisture or oxygen .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with alkyl halides yield substituted diphenyl(trimethylsilyl)methane derivatives, while reactions with carbonyl compounds can produce alcohols or ketones.

Scientific Research Applications

Potassium diphenyl(trimethylsilyl)methanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium diphenyl(trimethylsilyl)methanide involves the formation of a stable carbanion. This carbanion can then participate in nucleophilic attacks on electrophilic centers, facilitating various organic transformations. The presence of the trimethylsilyl group helps stabilize the carbanion, making it more reactive and selective in its reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium diphenyl(trimethylsilyl)methanide is unique due to its combination of a potassium cation with a diphenyl(trimethylsilyl)methanide anion. This combination provides a balance of nucleophilicity and stability, making it a valuable reagent in organic synthesis and other applications.

Properties

CAS No.

179261-28-0

Molecular Formula

C16H19KSi

Molecular Weight

278.50 g/mol

IUPAC Name

potassium;diphenylmethyl(trimethyl)silane

InChI

InChI=1S/C16H19Si.K/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1

InChI Key

DEOCGUFKJQMVGO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[C-](C1=CC=CC=C1)C2=CC=CC=C2.[K+]

Origin of Product

United States

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